molecular formula C23H26ClN3O5S B2657880 N-(4-chlorophenyl)-N-(4-(morpholinosulfonyl)benzoyl)piperidine-1-carboxamide CAS No. 899755-49-8

N-(4-chlorophenyl)-N-(4-(morpholinosulfonyl)benzoyl)piperidine-1-carboxamide

Cat. No.: B2657880
CAS No.: 899755-49-8
M. Wt: 491.99
InChI Key: QTRUOEQZHKGUTE-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-N-(4-(morpholinosulfonyl)benzoyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C23H26ClN3O5S and its molecular weight is 491.99. The purity is usually 95%.
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Scientific Research Applications

Anti-Acetylcholinesterase Activity

Compounds structurally related to N-(4-chlorophenyl)-N-(4-(morpholinosulfonyl)benzoyl)piperidine-1-carboxamide have been synthesized and evaluated for their potential as anti-acetylcholinesterase (anti-AChE) agents. These compounds are particularly investigated for their therapeutic potential in treating cognitive disorders such as Alzheimer's disease. For example, 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives have shown significant anti-AChE activity, indicating their potential as antidementia agents (Sugimoto et al., 1990).

Antioxidant and Antinociceptive Activities

Novel phenoxy acetyl carboxamides, which share a degree of structural similarity with the compound , have been synthesized and evaluated for antioxidant and antinociceptive activities. These compounds exhibit potential therapeutic applications in managing oxidative stress and pain (Manjusha et al., 2022).

CB1 Cannabinoid Receptor Interaction

Compounds with a piperidine moiety have been studied for their interaction with the CB1 cannabinoid receptor. For instance, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) is a potent antagonist for the CB1 cannabinoid receptor, suggesting its utility in research related to cannabinoid receptors and potentially in the development of treatments for disorders involving the endocannabinoid system (Shim et al., 2002).

Synthesis of Heterocyclic Carboxamides

Research has also focused on the synthesis of heterocyclic carboxamides, including those with morpholine and piperidine groups, due to their potential as antipsychotic agents. These studies contribute to the development of new therapeutic agents for psychiatric disorders (Norman et al., 1996).

Corrosion Inhibition

Morpholine and piperazine-based carboxamide derivatives have been investigated for their potential as corrosion inhibitors for mild steel in acidic media. This application is critical in industrial settings where corrosion prevention is essential for maintaining the integrity of metal structures (Nnaji et al., 2017).

Properties

IUPAC Name

N-(4-chlorophenyl)-N-(4-morpholin-4-ylsulfonylbenzoyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26ClN3O5S/c24-19-6-8-20(9-7-19)27(23(29)25-12-2-1-3-13-25)22(28)18-4-10-21(11-5-18)33(30,31)26-14-16-32-17-15-26/h4-11H,1-3,12-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTRUOEQZHKGUTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)N(C2=CC=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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